3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride
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Overview
Description
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride is a fluorinated azetidine derivative. This compound is notable for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, and an azetidine ring. The presence of trifluoromethyl groups often imparts significant chemical stability and lipophilicity, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride typically involves the reaction of 2,5-bis(trifluoromethyl)benzyl chloride with azetidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function. The azetidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Uniqueness
3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride is unique due to the presence of two trifluoromethyl groups, which impart significant chemical stability and lipophilicity. This makes it more suitable for applications requiring high stability and specific interactions with biological targets compared to its analogs .
Properties
Molecular Formula |
C11H10ClF6N |
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Molecular Weight |
305.65 g/mol |
IUPAC Name |
3-[2,5-bis(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C11H9F6N.ClH/c12-10(13,14)7-1-2-9(11(15,16)17)8(3-7)6-4-18-5-6;/h1-3,6,18H,4-5H2;1H |
InChI Key |
RLKOSMYBEPENFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
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